molecular formula C25H27N3O4S B2451694 1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane CAS No. 1207016-82-7

1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No.: B2451694
CAS No.: 1207016-82-7
M. Wt: 465.57
InChI Key: WWSJCMUVSVMXHJ-UHFFFAOYSA-N
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Description

1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Properties

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-3-18-8-10-19(11-9-18)24-26-25(32-27-24)23-17(2)21-16-20(12-13-22(21)31-23)33(29,30)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSJCMUVSVMXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane , identified by the CAS number 1207016-82-7 , is a complex organic molecule that incorporates multiple bioactive moieties, notably the 1,2,4-oxadiazole and benzofuran structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N3O4SC_{25}H_{27}N_{3}O_{4}S, with a molecular weight of 465.6 g/mol . The structure includes a sulfonyl group attached to an azepane ring, enhancing its potential interactions with biological targets.

PropertyValue
Molecular FormulaC25H27N3O4S
Molecular Weight465.6 g/mol
CAS Number1207016-82-7

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. A study highlighted that derivatives of 1,2,4-oxadiazoles show inhibitory potency against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon, gastric, and lung cancers .

The biological activity of the oxadiazole derivatives often involves:

  • Inhibition of Enzymes : These compounds have shown inhibitory effects on key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) which are implicated in cancer progression and metastasis .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

The benzofuran and oxadiazole components are also associated with antimicrobial properties. Compounds similar to the target molecule have been reported to exhibit activity against various pathogens, including bacteria and fungi. This broad spectrum of activity is attributed to their ability to disrupt microbial cell membranes and inhibit critical metabolic pathways .

Case Studies

  • In Vivo Studies : A recent study evaluated the anticancer efficacy of oxadiazole derivatives in vivo using mouse models. The results indicated significant tumor reduction in treated groups compared to controls, supporting the potential for further development as therapeutic agents .
  • Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to various biological targets such as NS5B RNA-dependent RNA polymerase (RdRp). The docking results showed promising interactions with binding energies comparable to established antiviral agents .

Q & A

Q. What are the recommended methods for synthesizing this compound, and what challenges arise during its preparation?

The synthesis involves multi-step reactions, including cyclization and coupling strategies. A typical route includes:

  • Formation of the benzofuran-oxadiazole core : Cyclization of precursors like ortho-aminophenols and haloalkanes under reflux conditions .
  • Introduction of the sulfonyl-azepane moiety : Coupling reactions using sulfonyl chlorides and azepane derivatives, often catalyzed by triethylamine or DMAP . Key challenges : Low yields due to steric hindrance from the ethylphenyl group and side reactions during sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is the molecular structure confirmed, and what crystallographic techniques are employed?

X-ray crystallography is the gold standard. Single-crystal diffraction studies reveal bond angles, torsion angles, and packing motifs. For example:

  • Disorder in crystal lattices : Common in sulfonyl and azepane groups, requiring refinement with SHELXL .
  • Hydrogen bonding networks : Stabilize the structure via N–H···O and C–H···π interactions, as seen in related triazole-sulfonamide analogs .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination.
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar benzoxazepines .
  • Solubility optimization : DMSO stock solutions (10 mM) with dilution in PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can contradictions in biological activity data between similar analogs be resolved?

  • Orthogonal assays : Combine enzymatic assays with biophysical methods (e.g., SPR or ITC) to validate binding kinetics .
  • Structural-activity relationship (SAR) studies : Modify substituents (e.g., ethylphenyl vs. methoxyphenyl) and compare activity trends. Computational docking (AutoDock Vina) can predict binding modes .
  • Control for redox interference : Use radical scavengers (e.g., ascorbic acid) in antioxidant assays to rule out false positives .

Q. What experimental designs are optimal for studying environmental stability and degradation pathways?

  • Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) and analyze by HPLC for byproducts .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity, referencing OECD guidelines .

Q. How can computational methods enhance the understanding of its reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity risks .

Q. What strategies mitigate synthetic bottlenecks in scaling up the reaction?

  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions in cyclization steps .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to optimize aryl-aryl bond formation .
  • Design of Experiments (DoE) : Apply factorial designs to vary temperature, solvent, and catalyst loading for yield optimization .

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